molecular formula C₁₀H₉FO₂ B1145532 3-Fluoro-2-methylcinnamic acid CAS No. 155814-23-6

3-Fluoro-2-methylcinnamic acid

Cat. No.: B1145532
CAS No.: 155814-23-6
M. Wt: 180.18
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methylcinnamic acid is an organic compound with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and a methyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylcinnamic acid typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate enzyme activity, disrupt cellular processes, and interact with cellular membranes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

3-Fluoro-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    3-Fluorocinnamic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    2-Methylcinnamic acid: Lacks the fluorine atom, leading to variations in reactivity and applications.

    4-Fluoro-2-methylcinnamic acid:

Properties

IUPAC Name

(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDLRLIWXWVPES-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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